Glycoursodeoxycholic Acid-D4
Overview
Description
Glycoursodeoxycholic Acid-D4 is the labelled analogue of Glycoursodeoxycholic Acid . It is a bile acid-glycine conjugate produced in the metabolism of ursodeoxycholic acid . It can be used as an anticholelithogenic .
Synthesis Analysis
Glycoursodeoxycholic Acid-D4 is a metabolite of ursodeoxycholic acid . It is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid . It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .Molecular Structure Analysis
The molecular formula of Glycoursodeoxycholic Acid-D4 is C26H39D4NO5 . Its average mass is 453.648 Da and its monoisotopic mass is 453.339233 Da .Chemical Reactions Analysis
Glycoursodeoxycholic Acid-D4 is a metabolite of ursodeoxycholic acid . It is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid .Physical And Chemical Properties Analysis
The molecular formula of Glycoursodeoxycholic Acid-D4 is C26H39D4NO5 . Its average mass is 453.648 Da and its monoisotopic mass is 453.339233 Da .Scientific Research Applications
Application in Cardiovascular Research
- Scientific Field: Cardiovascular Research .
- Summary of the Application: GUDCA has been found to ameliorate atherosclerosis and alter gut microbiota in Apolipoprotein E– Deficient Mice .
- Methods of Application: In vitro, human THP-1 macrophages were used to investigate the effect of GUDCA on oxidized low-density lipoprotein–induced foam cell formation. In vivo, apolipoprotein E–deficient mice were fed a Western diet for 10 weeks to induce atherosclerosis, and then were gavaged once daily with or without GUDCA for 18 weeks .
- Results or Outcomes: GUDCA improved cholesterol homeostasis and protected against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition, ameliorated local chronic inflammation, and elevated plaque stability .
Application in Diabetes Research
- Scientific Field: Diabetes Research .
- Summary of the Application: GUDCA regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes .
- Methods of Application: The study found that GUDCA positively regulates gut microbiota by altering bile acid metabolism .
- Results or Outcomes: The anti-Type 2 Diabetes Mellitus (T2DM) effects of GUDCA are linked with the regulation of the bile acid and gut microbiota composition .
Application in Lipidomics Research
- Scientific Field: Lipidomics Research .
- Summary of the Application: Glycoursodeoxycholic Acid-D4 is a high-purity, isotopically labeled bile acid that can be used for lipidomics research applications .
- Methods of Application: It is used as an internal standard for the quantification of Glycoursodeoxycholic Acid .
- Results or Outcomes: The use of this compound enhances the accuracy and reliability of lipidomic analyses .
Application in Neurological Research
- Scientific Field: Neurological Research .
- Summary of the Application: GUDCA has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .
- Methods of Application: The study found that GUDCA reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia .
- Results or Outcomes: The antioxidant effects of GUDCA contribute to its neuroprotective properties .
Application in Lipidomics Research
- Scientific Field: Lipidomics Research .
- Summary of the Application: Glycoursodeoxycholic Acid-D4 is a high-purity, isotopically labeled bile acid that can be used for lipidomics research applications .
- Methods of Application: It is used as an internal standard for the quantification of Glycoursodeoxycholic Acid .
- Results or Outcomes: The use of this compound enhances the accuracy and reliability of lipidomic analyses .
Application in Neonatal Hyperbilirubinemia Research
- Scientific Field: Neonatal Hyperbilirubinemia Research .
- Summary of the Application: GUDCA reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia .
- Methods of Application: The study found that GUDCA has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .
- Results or Outcomes: The antioxidant effects of GUDCA contribute to its neuroprotective properties .
Future Directions
Glycoursodeoxycholic Acid-D4 is intended for use as an internal standard for the quantification of GUDCA by GC- or LC-MS . It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons . It reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia . Oral administration of GUDCA (500 mg/kg per day) decreases the severity of symptoms and increases the amount of A. muciniphila, a commensal bacterial species commonly decreased in patients with inflammatory bowel disease (IBD), in a mouse model of colitis .
Relevant papers on Glycoursodeoxycholic Acid-D4 include studies on its role in regulating bile acids level and altering gut microbiota , and its potential use in extracorporeal adsorption of protective and toxic bile acids .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21?,24?,25+,26-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-RFEKOOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC(C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 155908804 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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